Binding Affinity Differentiation
Idalopirdine exhibits a higher binding affinity for the human 5-HT6 receptor (Ki = 0.83 nM) compared to the clinical-stage comparators SUVN-502 (Masupirdine) and Cerlapirdine, but a lower affinity than Intepirdine. This positions Idalopirdine as a high-affinity tool compound within the class, with an affinity profile distinct from all other major comparators [1].
Intepirdine 0.23 nM
SUVN-502 2.04 nM
Cerlapirdine 1.3 nM
| Evidence Dimension | Binding Affinity (Ki) at human 5-HT6 receptor |
|---|---|
| Target Compound Data | 0.83 nM |
| Comparator Or Baseline | Intepirdine: 0.23 nM (Ki); SUVN-502: 2.04 nM (Ki); Cerlapirdine: 1.3 nM (Ki) |
| Quantified Difference | Idalopirdine is 2.46-fold less potent than Intepirdine, 2.46-fold more potent than SUVN-502, and 1.57-fold more potent than Cerlapirdine. |
| Conditions | Radioligand displacement assay using [3H]LSD on human 5-HT6 receptors expressed in BHK cells (for Idalopirdine). |
Why This Matters
Affinity dictates the compound's in vitro potency and influences the concentration required for target engagement in cellular and in vivo studies, making it a critical parameter for experimental design and data comparison across studies using different 5-HT6 antagonists.
- [1] Khoury R, et al. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. Expert Opin Investig Drugs. 2018;27(6):523-533. View Source
